molecular formula C17H15N3O4 B2819396 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 872868-43-4

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B2819396
CAS No.: 872868-43-4
M. Wt: 325.324
InChI Key: YWFHJBPEBJAJRK-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with the molecular formula C16H14N2O4

Mechanism of Action

Biochemical Pathways

It’s possible that the compound could influence a variety of pathways depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its molecular structure suggests that it may be well-absorbed due to the presence of methoxy groups, which can enhance lipophilicity and thus cellular uptake. These are only predictions and actual bioavailability may vary .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the pathways they are involved in .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and thus its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with 2-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzylamine.

    Substitution: Formation of halogenated derivatives such as 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide.

Scientific Research Applications

2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamide, N-(4-methoxyphenyl)-: Similar structure but lacks the oxadiazole ring.

    2-Methoxy-5-(phenylamino)methylphenol: Contains a phenylamino group instead of the oxadiazole ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylaniline group instead of the oxadiazole ring.

Uniqueness

2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is known for its stability and ability to interact with various biological targets, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)15-16(20-24-19-15)18-17(21)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFHJBPEBJAJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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